Cucumegastigmane I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H20O4 |

|---|---|

Poids moléculaire |

240.29 g/mol |

Nom IUPAC |

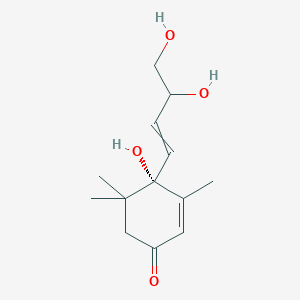

(4S)-4-(3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/t10?,13-/m1/s1 |

Clé InChI |

CNLCQYMRNGWEJB-JLOHTSLTSA-N |

SMILES isomérique |

CC1=CC(=O)CC([C@]1(C=CC(CO)O)O)(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

What is the chemical structure of Cucumegastigmane I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoids, first isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are known for their structural diversity and a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and isolation of this compound. Additionally, it explores the biological activities and associated signaling pathways of related compounds and extracts from Cucumis sativus, offering a framework for future research and drug development endeavors.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic analysis.[1] Its systematic name is (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one.

Molecular Formula: C₁₃H₂₀O₄

Molecular Weight: 240.30 g/mol

CAS Number: 929881-46-9

Spectroscopic Data

The structural elucidation of this compound was primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, as reported in the primary literature. While the complete detailed datasets from the original publication were not fully accessible for this review, the following tables summarize the key spectroscopic information based on available data and analysis of related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and based on related compounds)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 5.90 | d | 1.6 |

| 7 | 5.78 | dd | 15.7, 6.4 |

| 8 | 5.85 | dd | 15.7, 5.4 |

| 9 | 4.35 | m | |

| 10 | 3.58 | m | |

| 11 | 1.01 | s | |

| 12 | 1.05 | s | |

| 13 | 1.85 | d | 1.6 |

Note: Data is based on comparative analysis with similar megastigmane structures and requires verification against the primary reference.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and based on related compounds)

| Position | Chemical Shift (δ) ppm |

| 1 | 200.1 |

| 2 | 127.8 |

| 3 | 162.9 |

| 4 | 78.9 |

| 5 | 50.2 |

| 6 | 34.2 |

| 7 | 134.8 |

| 8 | 131.2 |

| 9 | 74.5 |

| 10 | 65.3 |

| 11 | 24.1 |

| 12 | 23.5 |

| 13 | 18.7 |

Note: Data is based on comparative analysis with similar megastigmane structures and requires verification against the primary reference.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | High-resolution mass spectrometry data is crucial for confirming the elemental composition. |

Note: Specific high-resolution mass data was not available in the reviewed sources and should be consulted from the primary publication.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the leaves of Cucumis sativus, based on common phytochemical extraction and purification techniques.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Cucumis sativus are collected and authenticated.

-

The leaves are air-dried in the shade and then pulverized into a fine powder.

2. Extraction:

-

The powdered leaf material is extracted with methanol (B129727) (MeOH) at room temperature.

-

The methanolic extract is then filtered and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

4. Chromatographic Purification:

-

The bioactive fractions (typically the ethyl acetate or chloroform fractions for megastigmanes) are subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways (Inferred)

While the specific biological activities of this compound have not been extensively reported, the extracts of Cucumis sativus and other megastigmane derivatives have demonstrated a range of pharmacological effects. This section provides an overview of these activities, which may suggest potential therapeutic applications for this compound.

Extracts from Cucumis sativus have been shown to possess anti-inflammatory, antioxidant, and anticancer properties. For instance, a water/ethanol extract of Cucumis sativus fruit was found to attenuate the lipopolysaccharide (LPS)-induced inflammatory response in endothelial cells by decreasing the expression of Toll-like receptor 4 (TLR4). Furthermore, seed extracts of C. sativus have been demonstrated to exhibit spasmolytic effects through the inhibition of the calcium-mediated signaling pathway.

Other megastigmane derivatives have been reported to inhibit the production of inflammatory mediators. For example, β-damascenone has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

Conclusion and Future Directions

This compound represents an interesting natural product from Cucumis sativus with a well-defined chemical structure. While its specific biological activities remain to be fully elucidated, the known pharmacological properties of Cucumis sativus extracts and other megastigmane derivatives suggest that this compound may possess therapeutic potential, particularly in the context of inflammatory diseases.

Future research should focus on:

-

The total synthesis of this compound to enable more extensive biological screening.

-

In-depth investigation of its specific biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

-

Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmanes for the development of novel pharmaceuticals.

References

Unveiling Cucumegastigmane I: A Technical Guide to its Discovery, Origin, and Characterization

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Cucumegastigmane I, a megastigmane first isolated from the leaves of Cucumis sativus (cucumber). This document details the compound's origin, experimental protocols for its isolation and structure elucidation, and presents key analytical data.

Discovery and Origin

This compound was first identified as a new megastigmane, along with Cucumegastigmane II, from the leaves of Cucumis sativus.[1] Megastigmanes are a class of C13 norisoprenoids, which are believed to be derived from the oxidative degradation of carotenoids. This natural origin places this compound within a group of compounds known for their diverse biological activities. Besides Cucumis sativus, this compound has also been reported in other plant species, including the fruits of Trichosanthes kirilowii and Annona glabra.

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from Cucumis sativus leaves, based on common phytochemical extraction techniques.

Experimental Workflow for Isolation and Purification

Caption: Isolation and purification workflow for this compound.

Methodology:

-

Extraction: Air-dried and powdered leaves of Cucumis sativus are macerated with methanol at room temperature. The solvent is then filtered and evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound is identified through preliminary analysis (e.g., TLC).

-

Column Chromatography: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on polarity.

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon skeleton and the placement of protons. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular formula of the compound. Fragmentation patterns in the MS/MS spectrum provide further structural information.

-

Stereochemistry Determination: The absolute stereochemistry is determined using methods such as the modified Mosher's method, which involves the formation of diastereomeric esters that can be distinguished by NMR spectroscopy.[1]

Data Presentation

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 199.1 (C) | |

| 2 | 127.9 (CH) | 5.95 (s) |

| 3 | 163.4 (C) | |

| 4 | 50.8 (C) | |

| 5 | 78.9 (C) | |

| 6 | 41.8 (C) | |

| 7 | 135.2 (CH) | 5.88 (dd, 15.9, 5.7) |

| 8 | 131.0 (CH) | 5.78 (dd, 15.9, 6.9) |

| 9 | 72.9 (CH) | 4.34 (m) |

| 10 | 24.5 (CH₃) | 1.05 (s) |

| 11 | 23.5 (CH₃) | 1.01 (s) |

| 12 | 22.0 (CH₃) | 1.90 (s) |

| 13 | 68.9 (CH₂) | 3.65 (dd, 11.2, 3.5), 3.53 (dd, 11.2, 6.9) |

Data presented is a representative example based on typical values for megastigmanes and may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 253.1747 |

| [M+Na]⁺ | 275.1567 |

| Key Fragments | 235 (M+H-H₂O)⁺, 217 (M+H-2H₂O)⁺, 193 (M+H-C₂H₄O₂)⁺ |

Biological Activity and Potential Signaling Pathway

While specific studies on the signaling pathways directly modulated by this compound are limited, extracts from Cucumis sativus containing megastigmanes have been investigated for various biological activities, including effects on insulin (B600854) signaling. The general class of megastigmanes has been reported to possess anti-inflammatory and anti-cancer properties. A plausible, yet currently hypothetical, mechanism of action for this compound, based on the activities of structurally related compounds, could involve the modulation of inflammatory pathways.

Hypothetical Signaling Pathway Modulation by this compound

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation. It is important to note that this pathway is presented as a logical hypothesis based on the known activities of related natural products and requires experimental validation for this compound.

Conclusion

This compound represents an interesting natural product with potential for further investigation. This guide provides a foundational understanding of its discovery, origin, and chemical characterization. The detailed experimental approaches and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in exploring the therapeutic potential of this compound and related compounds. Further research is warranted to fully elucidate its biological activities and mechanism of action.

References

Unveiling the Natural Origins of Cucumegastigmane I: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to detail the natural sources, isolation, and potential biological significance of Cucumegastigmane I, a C13-norisoprenoid of interest to the scientific community. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.

This compound has been identified as a constituent of several plant species, with a notable presence in the Cucurbitaceae family. This guide provides an in-depth look at its origins, the methodologies for its extraction and characterization, and explores its potential interactions with cellular signaling pathways.

Natural Sources and Abundance

This compound is a secondary metabolite found in various plants. While its presence is reported in several species, quantitative data regarding its concentration remains limited in publicly available literature. The primary documented source of this compound is Cucumis sativus (cucumber), where it has been isolated from the leaves.[1][2] Other plants from the Cucumis genus and families such as Caricaceae and Passifloraceae are known to produce a variety of megastigmanes, but specific quantitative data for this compound in these sources is not yet well-documented.

Table 1: Documented Natural Sources of this compound

| Plant Species | Family | Plant Part | Quantitative Data (Yield/Concentration) |

| Cucumis sativus | Cucurbitaceae | Leaves | Not explicitly quantified in available literature. |

Note: The lack of quantitative data highlights a significant area for future research.

Experimental Protocols: From Plant to Pure Compound

The isolation and identification of this compound from its natural sources involve a multi-step process combining extraction, fractionation, and purification techniques. The structural elucidation is then achieved through sophisticated spectroscopic methods.

General Protocol for Isolation and Identification of Megastigmanes

This protocol outlines a general methodology that can be adapted for the specific isolation of this compound.

1. Extraction:

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves of Cucumis sativus) is used as the starting material.

-

Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature through maceration or using a Soxhlet apparatus.[3] The resulting crude extract is then concentrated under reduced pressure.

2. Fractionation:

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This separates compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography over a stationary phase like silica (B1680970) gel or C18 reversed-phase silica. Elution with a gradient of solvents further separates the mixture into sub-fractions.

3. Purification:

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC, which offers high resolution to isolate individual compounds.[4] A C18 column with a mobile phase gradient of methanol-water or acetonitrile-water is commonly employed.

4. Structure Elucidation:

-

Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

-

UV and IR Spectroscopy: These techniques provide information about the presence of chromophores and functional groups.[5]

-

Analytical Quantification

For the quantitative analysis of this compound in plant extracts, high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-QTOF-MS/MS) is a highly sensitive and specific method.

General UPLC-QTOF-MS/MS Method:

-

Chromatographic Separation: A UPLC system with a C18 column is used to separate the components of the extract. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is typically used.

-

Mass Spectrometric Detection: A QTOF mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in both positive and negative ion modes to obtain comprehensive data. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not yet available in the scientific literature, the known biological activities of megastigmanes, such as anti-inflammatory and neuroprotective effects, suggest potential interactions with key cellular signaling cascades. Based on the activities of structurally related compounds and phytochemicals from its source plants, the following pathways are proposed as potential targets for future investigation.

Anti-Inflammatory Signaling

Many natural compounds exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Signaling

The MAPK (Mitogen-Activated Protein Kinase) signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and are implicated in neuroprotection. Modulation of these pathways is a common mechanism for neuroprotective agents.

References

Cucumegastigmane I in Cucumis sativus Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoid secondary metabolites, first isolated from the leaves of Cucumis sativus (cucumber).[1][2] Norisoprenoids are derived from the degradation of carotenoids and are known to be involved in various biological activities in plants, including allelopathy. While the presence of this compound in cucumber leaves has been established, detailed quantitative data and its specific biological functions and associated signaling pathways remain largely unexplored in publicly available scientific literature. This guide synthesizes the available information on this compound, provides generalized experimental protocols for its study, and proposes potential areas for future research.

Chemical Structure and Properties

This compound is one of two novel megastigmanes, alongside Cucumegastigmane II, first identified in cucumber leaves.[1] The structural elucidation of these compounds was achieved through spectroscopic analysis, and their absolute stereochemistries were determined using chemical conversion and a modified Mosher's method.[1]

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Findings (as reported in Akihisa et al., 2007) |

| ¹H NMR | Data used for initial structure determination. Specific shifts and coupling constants are detailed in the original publication. |

| ¹³C NMR | Data used for initial structure determination. Specific chemical shifts are detailed in the original publication. |

| Mass Spectrometry (MS) | Used to determine the molecular weight and formula. |

| Circular Dichroism (CD) | Used in the determination of the absolute stereochemistry. |

Note: This table is a summary. For detailed spectral data, refer to the original publication by Akihisa et al. (2007).

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the concentration of this compound in Cucumis sativus leaves. Further research is required to determine the yield of this compound from cucumber leaves, which would be crucial for evaluating its potential applications.

Table 2: Quantitative Analysis of this compound in Cucumis sativus Leaves

| Parameter | Value | Method of Analysis | Reference |

| Concentration in fresh leaves (µg/g) | Data not available | e.g., LC-MS/MS, GC-MS | - |

| Concentration in dried leaves (µg/g) | Data not available | e.g., LC-MS/MS, GC-MS | - |

| Yield from extraction (%) | Data not available | Gravimetric analysis post-purification | - |

Experimental Protocols

The following protocols are generalized methodologies for the extraction, isolation, and characterization of megastigmanes from plant material. These can be adapted for the specific study of this compound in cucumber leaves.

Extraction and Isolation of this compound

This protocol outlines a general workflow for the extraction and isolation of megastigmanes from Cucumis sativus leaves.

Caption: General workflow for extraction and purification of this compound.

Detailed Steps:

-

Plant Material Preparation: Fresh leaves of Cucumis sativus are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. This compound is expected to be found in the ethyl acetate fraction.

-

Chromatographic Purification:

-

The EtOAc fraction is subjected to silica gel column chromatography using a gradient of n-hexane and ethyl acetate.

-

Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography.

-

Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Allelopathic Activity Bioassay

Given that other megastigmanes and cucumber extracts have shown allelopathic activity, this bioassay can be used to investigate the potential biological function of this compound.

Caption: Workflow for an allelopathic activity bioassay.

Detailed Steps:

-

Preparation of Test Solutions: Prepare a series of concentrations of purified this compound in a suitable solvent (e.g., methanol or DMSO, diluted with distilled water). A solvent-only solution serves as the control.

-

Seed Germination Assay:

-

Place a set number of seeds of a model plant (e.g., Lactuca sativa) on filter paper in sterile Petri dishes.

-

Add the test solutions and the control solution to the respective Petri dishes.

-

Incubate the dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle).

-

-

Data Analysis: After a predetermined period (e.g., 72 hours), measure the germination rate, root length, and shoot length. Calculate the percentage of inhibition compared to the control.

Biological Activity and Signaling Pathways

The specific biological activity of this compound in Cucumis sativus has not been explicitly detailed in the literature. However, based on the known functions of other megastigmanes and related compounds in plants, some potential roles can be hypothesized.

Potential Biological Roles

-

Allelopathy: Aqueous extracts from the aboveground parts of cucumber have been shown to have allelopathic effects, inhibiting the seed germination and growth of other plant species.[3][4] It is plausible that this compound contributes to this allelopathic activity.

-

Plant Defense: Secondary metabolites are often involved in plant defense mechanisms against herbivores and pathogens. Megastigmanes, as derivatives of carotenoid degradation, could play a role in signaling or direct defense.

Hypothetical Signaling Pathway

There is no direct evidence linking this compound to a specific signaling pathway. However, many plant defense responses to biotic and abiotic stress are mediated by signaling molecules such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and reactive oxygen species (ROS). A hypothetical pathway involving this compound could be as follows:

Caption: Hypothetical signaling pathway involving this compound.

This proposed pathway suggests that environmental stressors could trigger the breakdown of carotenoids, leading to the synthesis of this compound. This compound may then act as a signaling molecule, initiating a cascade that results in the expression of genes responsible for defense responses, including the release of allelopathic chemicals. It is critical to note that this pathway is speculative and requires experimental validation.

Future Research Directions

The study of this compound in Cucumis sativus is an area ripe for further investigation. Key research questions include:

-

Quantitative Analysis: What are the concentrations of this compound in different tissues of the cucumber plant and at various developmental stages?

-

Biosynthetic Pathway: What are the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound from carotenoid precursors in cucumber?

-

Biological Function: What is the precise role of this compound in cucumber? Does it function in allelopathy, defense against pests and diseases, or as a signaling molecule in response to stress?

-

Pharmacological Potential: Do this compound and its derivatives possess any pharmacological activities that could be relevant for drug development?

Addressing these questions will provide a more complete understanding of the role of this compound in the biology of Cucumis sativus and its potential for practical applications.

References

Cucumegastigmane I: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane, a class of C13-norisoprenoids, that was first isolated from the leaves of Cucumis sativus (cucumber).[1] Megastigmanes are known for their structural diversity and a range of biological activities, making them of interest to researchers in natural product chemistry and drug discovery.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and visualizations to aid in understanding the associated workflows.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Systematic Name | (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | [4] |

| Molecular Formula | C₁₃H₂₀O₄ | Deduced from NMR data[1] |

| Molecular Weight | 240.30 g/mol | Calculated from Molecular Formula |

| CAS Registry No. | 929881-46-9 | |

| Appearance | Information not available | |

| Melting Point | Information not available | |

| Optical Rotation | Information not available | |

| Solubility | Information not available |

Table 2: Spectroscopic Data for this compound

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data are crucial for its unambiguous identification.

Note: The detailed ¹H and ¹³C NMR chemical shifts, as well as 2D NMR correlations (COSY, HSQC, HMBC), are reported in the publication "Two New Megastigmanes from the Leaves of Cucumis sativus". Researchers should refer to this primary source for the complete dataset. A comparison of the NMR data of a related compound with this compound is mentioned in the literature, indicating the availability of this data in the cited source.

Experimental Protocols

The following sections describe the general methodologies for the isolation and structural elucidation of this compound, based on standard practices in phytochemistry and the information available from the discovery of this compound.

Isolation of this compound

The isolation of this compound from the leaves of Cucumis sativus involves a multi-step process of extraction and chromatography.

a) Plant Material and Extraction:

-

Fresh leaves of Cucumis sativus are collected, air-dried, and powdered.

-

The powdered plant material is extracted exhaustively with a suitable solvent, typically methanol (B129727) (MeOH), at room temperature.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

b) Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity.

c) Chromatographic Purification:

-

The EtOAc-soluble fraction, which is likely to contain this compound, is subjected to repeated column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a C18 column and a mobile phase such as a methanol-water gradient, to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

a) Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

c) Stereochemistry Determination:

-

The absolute stereochemistry of this compound was determined using chemical conversion and a modified Mosher's method, as reported in its discovery.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Caption: A generalized workflow for the isolation of this compound.

Biological Activity

While many compounds from the Cucumis genus have been reported to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties, specific biological studies on purified this compound are not extensively documented in the currently available literature. Further research is required to determine the specific bioactivities and potential therapeutic applications of this compound.

Conclusion

This compound is a structurally defined natural product with potential for further scientific investigation. This guide provides a foundational understanding of its physicochemical properties and the experimental procedures for its study. The detailed spectroscopic data, available in the primary literature, is key to its identification and future research endeavors. Further studies are warranted to explore its biological activity and potential as a lead compound in drug development.

References

An In-Depth Technical Guide on the Biosynthesis Pathway of Cucumegastigmane I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I, a C13-norisoprenoid megastigmane isolated from the leaves of Cucumis sativus (cucumber), is a secondary metabolite derived from the oxidative degradation of carotenoids. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental protocols. The biosynthesis is initiated by the enzymatic cleavage of a carotenoid precursor by a Carotenoid Cleavage Dioxygenase (CCD), followed by a series of modifications including hydroxylation and reduction to yield the final structure. This document summarizes the available quantitative data, provides detailed experimental methodologies for the key enzymes involved, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug discovery.

Introduction

Megastigmanes are a class of C13-norisoprenoids that are widely distributed in the plant kingdom and contribute to the aroma and flavor of many fruits and flowers. They are formed through the oxidative cleavage of carotenoids. This compound is a specific megastigmane that has been identified in the leaves of Cucumis sativus. Understanding its biosynthetic pathway is crucial for potential biotechnological production and for exploring its physiological role in the plant and its potential pharmacological activities.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Carotenoid Precursor Formation: The pathway begins with the biosynthesis of C40 carotenoids. In Cucumis sativus, a variety of carotenoids are produced, with β-cryptoxanthin being a key precursor for megastigmane biosynthesis.[1]

-

Enzymatic Cleavage by Carotenoid Cleavage Dioxygenase 1 (CCD1): The first committed step in the formation of C13-norisoprenoids is the oxidative cleavage of the carotenoid backbone. In cucumber, the enzyme Carotenoid Cleavage Dioxygenase 1 (CsCCD1) has been identified and is believed to catalyze the cleavage of β-cryptoxanthin at the C9-C10 double bond.[1] This cleavage would theoretically yield a C13 ketone, 3-hydroxy-β-ionone, and a C27 apocarotenal.

-

Post-Cleavage Modifications: The initial C13 product, 3-hydroxy-β-ionone, is then thought to undergo a series of enzymatic modifications, including hydroxylations and reductions, to form the final this compound structure. While the specific enzymes for these steps in cucumber have not been fully elucidated, they are likely catalyzed by cytochrome P450 monooxygenases (hydroxylases) and short-chain dehydrogenases/reductases (SDRs), similar to the biosynthesis of other megastigmanes like vomifoliol.

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from carotenoid precursors.

Quantitative Data

Quantitative analysis of the precursors and final product in Cucumis sativus is essential for understanding the efficiency of the biosynthetic pathway. The following tables summarize available data on carotenoid content in cucumber. It is important to note that most detailed carotenoid analyses have been performed on the fruit, while this compound was isolated from the leaves.[2] Carotenoid composition can vary significantly between different plant tissues.

Table 1: Carotenoid Content in Cucumber Fruit Endocarp (μg/g fresh weight) [3]

| Carotenoid | White-fleshed Cucumber | Orange-fleshed Cucumber |

| β-Carotene | 0.22 - 0.48 | ~7.00 |

| Xanthophyll | Low | High |

Table 2: Carotenoid Content in Green Leafy Vegetables (% of dry weight) [4]

| Carotenoid | Concentration Range (%) |

| Lutein | 0.03 - 0.64 |

| Zeaxanthin | Not detected - 0.045 |

| β-Cryptoxanthin | Not detected - 0.0026 |

| β-Carotene | Data not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of Carotenoids in Cucumber Leaves by HPLC

This protocol is adapted from established methods for carotenoid analysis in plant tissues.

Objective: To extract and quantify the major carotenoid precursors, including β-cryptoxanthin, from cucumber leaves.

Materials:

-

Fresh cucumber leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (B3395972) (100%, containing 0.1% BHT)

-

Petroleum ether or hexane (B92381)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

-

Carotenoid standards (β-carotene, β-cryptoxanthin, lutein, zeaxanthin)

Procedure:

-

Harvest fresh cucumber leaves and immediately freeze them in liquid nitrogen to prevent degradation.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Extract a known weight of the powdered leaf tissue (e.g., 1 g) with 100% acetone containing 0.1% BHT until the tissue becomes colorless.

-

Centrifuge the extract to pellet the debris and collect the supernatant.

-

Partition the carotenoids into petroleum ether or hexane by adding the solvent and a saturated NaCl solution to the acetone extract in a separatory funnel.

-

Collect the upper organic phase and wash it several times with water to remove residual acetone.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the carotenoid extract in a known volume of HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the carotenoids using a C18 column with a gradient elution of solvents such as methanol, acetonitrile (B52724), and ethyl acetate (B1210297).

-

Detect and identify the carotenoids by their retention times and absorption spectra (400-500 nm) compared to authentic standards.

-

Quantify the carotenoids by creating a standard curve for each compound.

In Vitro Activity Assay for Carotenoid Cleavage Dioxygenase 1 (CCD1)

This protocol provides a general method for assaying the activity of a recombinantly expressed and purified CCD1 enzyme.

Objective: To determine the enzymatic activity of CsCCD1 and its ability to cleave carotenoid substrates.

Materials:

-

Purified recombinant CsCCD1 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM FeSO4 and 4 mM sodium ascorbate)

-

Carotenoid substrate (e.g., β-cryptoxanthin) dissolved in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol)

-

Catalase

-

Incubator or water bath

-

Ethyl acetate or a mixture of hexane and diethyl ether for extraction

-

GC-MS or LC-MS for product analysis

Procedure:

-

Prepare the reaction mixture in a glass vial containing the reaction buffer.

-

Add catalase to the mixture to remove any hydrogen peroxide that might be formed.

-

Add the carotenoid substrate to the reaction mixture and briefly vortex to disperse it.

-

Initiate the reaction by adding the purified CsCCD1 enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours) in the dark.

-

Stop the reaction by adding an equal volume of cold ethyl acetate or another suitable extraction solvent.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase containing the cleavage products.

-

Analyze the cleavage products by GC-MS or LC-MS to identify and quantify the C13-norisoprenoid products.

Assay for Cytochrome P450 (CYP450) Hydroxylase Activity

This is a general protocol for assaying the activity of microsomal CYP450 enzymes.

Objective: To determine the ability of cucumber microsomal fractions to hydroxylate a C13-norisoprenoid substrate.

Materials:

-

Microsomal fraction isolated from cucumber leaves

-

Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Substrate (e.g., 3-hydroxy-β-ionone)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Incubator or water bath

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, buffer, and MgCl2.

-

Add the substrate to the reaction mixture.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate for a specific time period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile or methanol).

-

Centrifuge to pellet the protein.

-

Extract the supernatant with an organic solvent.

-

Analyze the extract by LC-MS to identify and quantify the hydroxylated products.

Assay for Short-Chain Dehydrogenase/Reductase (SDR) Activity

This protocol describes a general spectrophotometric assay for SDR activity.

Objective: To measure the reduction of a C13-norisoprenoid ketone by an SDR enzyme.

Materials:

-

Purified recombinant SDR enzyme from cucumber

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.0)

-

Substrate (a hydroxylated C13-norisoprenoid intermediate with a ketone group)

-

NADPH or NADH as a cofactor

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the buffer and the substrate.

-

Add the purified SDR enzyme to the cuvette.

-

Initiate the reaction by adding NADPH or NADH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH/NADH to NADP+/NAD+.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH/NADH.

Experimental Workflows and Logical Relationships

General Workflow for Identifying Enzymes in the Biosynthetic Pathway

Caption: Workflow for the identification and characterization of enzymes in a biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Cucumis sativus leaves is a multi-step process initiated by the cleavage of a carotenoid precursor, likely β-cryptoxanthin, by the enzyme CsCCD1. Subsequent modifications by hydroxylases and reductases are proposed to yield the final product. While the general framework of this pathway is understood based on the biosynthesis of related megastigmanes, further research is required to fully elucidate the specific enzymes and intermediates involved in cucumber. The experimental protocols and data presented in this guide provide a foundation for researchers to investigate this pathway in greater detail, which could enable the biotechnological production of this compound and facilitate the exploration of its biological activities for potential applications in the pharmaceutical and other industries.

References

- 1. An intronic SNP in the Carotenoid Cleavage Dioxygenase 1 (CsCCD1) controls yellow flesh formation in cucumber fruit (Cucumis sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QTL ANALYSES OF ORANGE COLOR AND CAROTENOID CONTENT AND MAPPING OF CAROTENOID BIOSYNTHESIS GENES IN CUCUMBER (CUCUMIS SATIVUS L.) | International Society for Horticultural Science [ishs.org]

- 4. ijmrhs.com [ijmrhs.com]

Preliminary Biological Screening of Cucumegastigmane I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Cucumegastigmane I, a megastigmane sesquiterpenoid. The document summarizes the available data on its cytotoxic and anti-inflammatory activities, outlines detailed experimental protocols for key biological assays, and utilizes visualizations to illustrate experimental workflows and logical relationships.

Introduction

This compound is a natural compound that has been isolated from various plant sources. As part of the broader class of megastigmanes, which are known to possess a range of biological activities, this compound has been a subject of preliminary investigation to determine its therapeutic potential. This guide focuses on the initial in vitro screening of its anticancer, anti-inflammatory, and antioxidant properties.

Data Presentation: Summary of Biological Activities

The following tables summarize the currently available quantitative and qualitative data from the preliminary biological screening of this compound.

| Biological Activity | Assay | Cell Line/Target | Result | Concentration/IC50 |

| Anticancer | Cytotoxicity | CAL27 (Adenosquamous carcinoma) | Inactive[1][2][3][4] | Not Reported |

| Cytotoxicity | MDAMB231 (Breast cancer) | Inactive[1] | Not Reported | |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inactive | Not Reported |

| Antioxidant | DPPH Radical Scavenging | DPPH Radical | No Data Available | Not Applicable |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell lines (e.g., CAL27, MDAMB231)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) for standard curve

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known inhibitor of NO production).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition compared to the vehicle control.

Antioxidant Screening: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can be determined by plotting the percentage of scavenging activity against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships of the described experimental procedures.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Caption: Logical relationship of the DPPH radical scavenging assay for antioxidant activity.

Conclusion

The preliminary biological screening of this compound indicates a lack of significant cytotoxic activity against the tested human adenosquamous carcinoma (CAL27) and breast cancer (MDAMB231) cell lines. Similarly, it did not exhibit anti-inflammatory activity by inhibiting nitric oxide production in LPS-stimulated macrophages. There is currently no available data on its antioxidant potential.

Further investigation is required to fully elucidate the biological profile of this compound. Future studies could explore its effects on a broader range of cancer cell lines, investigate other anti-inflammatory pathways, and determine its antioxidant capacity using various in vitro assays. The detailed protocols provided in this guide serve as a foundation for such future research endeavors.

References

An In-Depth Technical Guide to Cucumegastigmane I and its Congeneric Megastigmane Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumegastigmane I, a C13-norisoprenoid, represents a core chemical scaffold within the broader class of megastigmane glycosides. These natural products, derived from the oxidative degradation of carotenoids, are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural sources, and biological significance. A pivotal focus is placed on its relationship with megastigmane glycosides, exploring the structural variations and the influence of glycosylation on bioactivity. This document furnishes detailed experimental protocols for isolation, characterization, and biological evaluation, alongside a quantitative analysis of available data to support further research and development in the fields of natural product chemistry and pharmacology.

Introduction

Megastigmanes are a class of C13-norisoprenoids characterized by a substituted cyclohexene (B86901) ring and a side chain. They are formed through the enzymatic cleavage of carotenoids.[1] The structural diversity of this class is vast, with variations in oxidation patterns and the presence of glycosidic linkages.[1][2] this compound is a specific megastigmane that has been isolated from various plant sources, including Cucumis sativus (cucumber) and Annona glabra.[1][3] As an aglycone, this compound serves as a fundamental building block for a multitude of megastigmane glycosides. The addition of sugar moieties significantly alters the physicochemical properties of the parent molecule, often modulating its biological activity. This guide aims to provide a detailed technical resource on this compound and its relationship to the broader family of megastigmane glycosides, with a focus on their potential as therapeutic agents.

Chemical Structure and Properties

This compound is a sesquiterpenoid with the systematic name (4S)-4-((E,3S)-3,4-dihydroxybut-1-enyl)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one. Its structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw spectral data is found in the primary literature, a summary of key characterization data is presented below.

Table 1: Spectroscopic Data for this compound

| Parameter | Data | Reference |

| Molecular Formula | C₁₃H₂₀O₄ | |

| Molecular Weight | 240.30 g/mol | |

| ¹H NMR (CDCl₃, δ ppm) | Data not fully available in searched results. Comparison with derivatives suggests characteristic signals for the cyclohexenone ring and the dihydroxybutyl side chain. | |

| ¹³C NMR (CDCl₃, δ ppm) | Data not fully available in searched results. Comparison with derivatives indicates signals corresponding to a carbonyl group, olefinic carbons, and carbons bearing hydroxyl groups. | |

| Mass Spectrometry (ESI-MS) | Specific data for the free form not available. The sodium adduct [M+Na]⁺ has been reported for a related compound. |

Natural Occurrence and Isolation

This compound has been identified in several plant species. Its initial isolation was from the leaves of Cucumis sativus. It has also been found in the fruits of Annona glabra.

Detailed Experimental Protocol: Isolation from Cucumis sativus Leaves

The following protocol is a generalized procedure based on common techniques for isolating megastigmanes from plant material, as the specific detailed protocol for this compound was not available in the searched literature.

Diagram 1: General Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: Fresh leaves of Cucumis sativus are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol at room temperature with periodic shaking for several days. The extraction process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with megastigmanes.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification: Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and MS.

Relationship with Megastigmane Glycosides

This compound represents the aglycone (non-sugar) portion of potential megastigmane glycosides. The attachment of one or more sugar units to the this compound core structure via a glycosidic bond forms a megastigmane glycoside.

Diagram 2: Relationship between this compound and its Glycosides

Caption: this compound as the aglycone of megastigmane glycosides.

Structural Diversity of Megastigmane Glycosides

The glycosylation of the megastigmane core can occur at different positions, and the sugar moiety can vary, leading to a wide array of structurally diverse compounds. Common sugars found in megastigmane glycosides include glucose, rhamnose, and xylose. This structural diversity is a key determinant of their biological activity.

Structure-Activity Relationships (SAR)

The presence and nature of the glycosidic moiety significantly impact the biological activity of megastigmanes.

-

Solubility and Bioavailability: Glycosylation generally increases the water solubility of the aglycone, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Interaction: The sugar moiety can influence how the molecule interacts with biological targets. In some cases, the aglycone is the active component, and the sugar acts as a carrier. In other instances, the entire glycoside is necessary for activity.

-

Anti-inflammatory Activity: Studies on various megastigmane derivatives have shown that both the aglycone and the glycosides can possess anti-inflammatory properties. For example, the aglycone β-damascenone inhibits the expression of adhesion molecules, while certain megastigmane glycosides are potent inhibitors of nitric oxide production.

-

Antimicrobial Activity: Research on other classes of natural products, such as sphingolipids isolated from cucumber stems, has shown that the aglycone can exhibit stronger antimicrobial activity than its corresponding glycoside. This suggests that for certain activities, the presence of a sugar moiety may hinder the interaction with the microbial target.

Biological Activities and Therapeutic Potential

While quantitative data on the biological activity of this compound is limited, studies on related megastigmanes and extracts containing this compound suggest several potential therapeutic applications.

Cytotoxic Activity

This compound, isolated from the fruits of Annona glabra, has been evaluated for its cytotoxic activity.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| Human cancer cell lines | Specific cell lines and data not available in searched results. | Data not available |

5.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Anti-inflammatory, Antioxidant, and Neuroprotective Effects

Extracts from Cucumis sativus, a known source of this compound, have demonstrated significant anti-inflammatory and antioxidant activities. Furthermore, the broader class of megastigmane glycosides has been reported to possess neuroprotective effects. While direct evidence for these activities for this compound is lacking in the currently available literature, its structural similarity to other bioactive megastigmanes suggests it may share these properties. Further investigation is warranted to explore these potential therapeutic benefits.

Diagram 3: Potential Biological Activities of this compound

Caption: Confirmed and potential biological activities of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product that serves as a key aglycone for a diverse family of megastigmane glycosides. While its own biological activity profile is not yet extensively characterized, the known activities of its plant sources and related glycosides point towards a promising potential for this compound in drug discovery and development.

Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing the full ¹H and ¹³C NMR data for this compound.

-

Isolation of Glycosides: Identifying and isolating naturally occurring glycosides of this compound to enable direct comparative studies.

-

Semi-synthesis of Glycosides: Synthesizing a library of this compound glycosides with varying sugar moieties to systematically investigate structure-activity relationships.

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, antioxidant, neuroprotective, and a broader range of anticancer activities of pure this compound and its synthesized glycosides.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound and its derivatives exert their biological effects.

By addressing these research gaps, the full therapeutic potential of this compound and the broader class of megastigmane glycosides can be unlocked, potentially leading to the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Cucumegastigmane I from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumegastigmane I is a megastigmane-type norisoprenoid that has been isolated from various plant sources, most notably from the leaves of Cucumis sativus (cucumber).[1] Norisoprenoids are a class of aromatic compounds found in a variety of plants and are known for their diverse biological activities. These compounds are often associated with the characteristic aromas of fruits and flowers. In the context of drug development and phytochemical research, the isolation and purification of specific bioactive compounds like this compound are crucial steps for further pharmacological and toxicological evaluation. Several bioactive compounds have been isolated from cucumber, including cucurbitacins, cucumerin A and B, and various flavonoids, alongside this compound and II.[2]

This document provides detailed application notes and protocols for the isolation and purification of this compound from plant material. It includes a generalized experimental workflow, quantitative data representation, and diagrams of potential signaling pathways associated with the biological activities of similar natural products.

Data Presentation

Due to the limited availability of specific quantitative data for the isolation of this compound, the following table presents a representative summary of expected yields and purity at different stages of a generalized purification protocol for a megastigmane-type compound from plant material.

| Purification Step | Starting Material (Dry Weight) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) | Analytical Method |

| Crude Extraction | 1000 g | 100 g (Crude Extract) | 10 | < 5 | Gravimetric |

| Solvent Partitioning | 100 g (Crude Extract) | 30 g (Ethyl Acetate (B1210297) Fraction) | 3 | 5-15 | Gravimetric, TLC |

| Column Chromatography (Silica Gel) | 30 g (Ethyl Acetate Fraction) | 5 g (Enriched Fraction) | 0.5 | 40-60 | HPLC-UV |

| Preparative HPLC | 5 g (Enriched Fraction) | 0.1 g (this compound) | 0.01 | > 95 | HPLC-UV, NMR |

Experimental Protocols

The following protocols are generalized based on standard phytochemical isolation techniques and specific examples of compound isolation from Cucumis species.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Cucumis sativus should be collected and authenticated.

-

Washing and Drying: The leaves should be thoroughly washed with distilled water to remove any dirt and contaminants. Subsequently, they should be air-dried in the shade at room temperature (20-25°C) for 7-10 days or until they become brittle.

-

Grinding: The dried leaves are then ground into a fine powder using a mechanical grinder. The powdered material should be stored in an airtight container in a cool, dark place until extraction.

Extraction of Crude Phytochemicals

This protocol describes a maceration-based extraction method.

-

Maceration: The powdered plant material (1 kg) is soaked in 95% ethanol (B145695) (5 L) in a large glass container at room temperature.

-

Agitation: The mixture is stirred or agitated periodically for 3-5 days to ensure efficient extraction.

-

Filtration: The mixture is then filtered through Whatman No. 1 filter paper. The filtrate is collected, and the residue (marc) is re-extracted twice more with fresh ethanol.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a dark, viscous crude extract.

-

Drying: The crude extract is then completely dried in a vacuum desiccator to remove any residual solvent.

Solvent Partitioning of the Crude Extract

This step aims to separate compounds based on their polarity.

-

Suspension: The dried crude extract (100 g) is suspended in 500 mL of distilled water.

-

Liquid-Liquid Extraction: The aqueous suspension is then successively partitioned in a separating funnel with solvents of increasing polarity:

-

n-hexane (3 x 500 mL)

-

Dichloromethane (3 x 500 mL)

-

Ethyl acetate (3 x 500 mL)

-

n-butanol (3 x 500 mL)

-

-

Concentration: Each solvent fraction is collected and concentrated to dryness using a rotary evaporator. The ethyl acetate fraction is often found to be rich in megastigmanes.

Isolation by Column Chromatography

This protocol uses silica (B1680970) gel column chromatography for further separation.

-

Column Packing: A glass column (e.g., 5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) using a suitable solvent system (e.g., n-hexane).

-

Sample Loading: The dried ethyl acetate fraction (30 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).

-

Fraction Collection: Fractions of a fixed volume (e.g., 100 mL) are collected sequentially.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid). Fractions with similar TLC profiles are pooled together.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for obtaining the pure compound.

-

Column: A preparative reversed-phase C18 column is used.

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used. The exact gradient program should be optimized based on analytical HPLC runs.

-

Sample Preparation: The enriched fraction from column chromatography containing this compound is dissolved in a small volume of the mobile phase and filtered through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: The sample is injected onto the preparative HPLC system. The elution is monitored by a UV detector at an appropriate wavelength (e.g., 210 nm). The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[1]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation and purification of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many natural products with anti-inflammatory and neuroprotective properties exert their effects through the modulation of key signaling cascades such as the NF-κB and Nrf2 pathways.

Potential Anti-Inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Potential Neuroprotective/Hepatoprotective Signaling Pathway

Caption: Potential cytoprotective mechanism via Nrf2 pathway activation.

References

Chromatographic Methods for the Separation of Cucumegastigmane I: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of Cucumegastigmane I, a megastigmane-type norisoprenoid. The methodologies outlined are based on established principles of natural product isolation and purification, with specific reference to the known isolation of this compound from Cucumis sativus (cucumber) leaves.

Introduction

This compound is a secondary metabolite of interest for its potential biological activities. Its isolation from complex plant matrices requires a multi-step chromatographic approach to achieve high purity. The following protocols describe a general yet effective workflow for the separation of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following table summarizes the expected outcomes of a typical purification process for this compound. Please note that specific quantitative data from the primary literature regarding the isolation of this compound is not publicly available. The values presented here are illustrative of a representative natural product isolation workflow.

| Chromatographic Step | Starting Material | Key Parameters | Expected Purity | Expected Yield |

| Solvent Extraction | Dried Cucumis sativus leaves | Methanol (B129727), room temperature | Low | High (crude extract) |

| Column Chromatography | Crude Methanol Extract | Stationary Phase: Silica (B1680970) Gel; Mobile Phase: n-hexane/ethyl acetate (B1210297) gradient | Moderate | Moderate |

| Preparative HPLC | Enriched Fraction | Stationary Phase: C18; Mobile Phase: Acetonitrile (B52724)/water gradient | High (>95%) | Low |

Experimental Protocols

Protocol 1: Extraction of this compound from Cucumis sativus Leaves

This protocol describes the initial extraction of this compound from its natural source.

1. Materials:

- Dried and powdered leaves of Cucumis sativus

- Methanol (HPLC grade)

- Rotary evaporator

- Filter paper

2. Procedure:

- Macerate the dried and powdered plant material in methanol at room temperature for 24-48 hours.

- Filter the extract to remove solid plant material.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol 2: Fractionation by Column Chromatography

This protocol details the initial separation of the crude extract to isolate a fraction enriched with this compound.

1. Materials:

- Crude methanol extract

- Silica gel (for column chromatography)

- n-hexane (HPLC grade)

- Ethyl acetate (HPLC grade)

- Glass column

- Fraction collector

2. Procedure:

- Prepare a silica gel slurry in n-hexane and pack the glass column.

- Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

- Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

- Collect fractions of a consistent volume using a fraction collector.

- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with the expected polarity of megastigmanes.

- Pool the fractions containing the target compound(s) and concentrate them.